![molecular formula C29H34N4O3 B3039162 Diaminorhodamine-M CAS No. 261351-44-4](/img/structure/B3039162.png)
Diaminorhodamine-M
Overview
Description
Diaminorhodamine-4M, also known as DAR-4M, is a compound used for the detection of nitric oxide (NO). It has been used to detect NO in several sample types, including biopsy tissue, cultured cells, and tissue sections .
Molecular Structure Analysis
The empirical formula of Diaminorhodamine-4M is C25H26N4O3 and its molecular weight is 430.50 . The specific molecular structure is not provided in the retrieved sources.
Physical And Chemical Properties Analysis
Diaminorhodamine-4M exhibits fluorescence with an excitation wavelength (λex) of 560 nm and an emission wavelength (λem) of 575 nm in DMSO. It should be stored at a temperature of 2-8°C and protected from light .
Scientific Research Applications
Evaluation of Nitric Oxide (NO) Production by Photodonors
DAR-M has been studied for its applicability as a fluorescent reporter in the evaluation of NO production by photodonors . Photodonors are compounds that produce Nitric Oxide (NO) when illuminated by light. This ability to control the local concentration of NO is promising for biomedical applications .
The efficiency of NO generation is a major challenge in this field. Several methods may be used to track NO, including spin traps, specific electrodes, and fluorescence-based probes . DAR-M can be used for the quantification of NO photorelease if this process is not accompanied by the singlet oxygen formation . Otherwise, the oxidation of the probe results in a significant increase in fluorescence, which interferes with the signal due to the reaction with NO .
This finding is particularly important when studying hybrids that release both NO and singlet oxygen, which are promising for photodynamic therapy .
Mechanism of Action
Target of Action
Diaminorhodamine-M (DAR-M) primarily targets Nitric Oxide (NO) . Nitric Oxide is a powerful mediator of various biological processes such as vasodilation and angiogenesis . DAR-M serves as a fluorescent indicator for NO, with a detection limit of approximately 10 nM .
Mode of Action
DAR-M interacts with Nitric Oxide (NO) in the presence of oxygen, resulting in a triazolo-rhodamine analog (DAR-M T) . This reaction leads to an approximately 840-fold increase in fluorescence quantum efficiency .
Biochemical Pathways
The primary biochemical pathway affected by DAR-M involves the generation of Nitric Oxide (NO) . When NO is produced and illuminated by light, it enables the control of its local concentration, which is promising for biomedical applications . DAR-M is used to evaluate the efficiency of NO generation .
Pharmacokinetics
It’s known that dar-m is a cell-impermeable dye used for the fluorescent detection of no . It’s stored at temperatures between 2-8°C and protected from light .
Result of Action
The interaction of DAR-M with NO results in a significant increase in fluorescence, allowing for the detection and quantification of NO . This is particularly useful in biomedical applications where controlling the local concentration of NO is crucial .
Action Environment
The action of DAR-M is influenced by the presence of oxygen. Otherwise, the oxidation of the probe results in a significant increase in fluorescence, which interferes with the signal due to the reaction with NO .
properties
IUPAC Name |
2-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3/c1-6-32(7-2)18-10-12-20-24(16-18)36-25-17-19(33(8-3)9-4)11-13-21(25)26(20)22-14-15-23(31-5)28(30)27(22)29(34)35/h10-17H,6-9,30H2,1-5H3,(H,34,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGARXADGVCBJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=NC)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diaminorhodamine-M |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.